molecular formula C27H26ClN3O5 B5220013 2-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride

2-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride

Cat. No.: B5220013
M. Wt: 508.0 g/mol
InChI Key: YIKUAWFAPUMXJJ-UHFFFAOYSA-N
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Description

2-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of 2,3-Dihydro-1,4-benzodioxine: This can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.

    Attachment of Piperazine: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Coupling with Benzo[de]isoquinoline-1,3-dione: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxine moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine moiety would yield quinone derivatives, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

2-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5.ClH/c31-25-19-7-3-5-18-6-4-8-20(24(18)19)26(32)30(25)16-13-28-11-14-29(15-12-28)27(33)23-17-34-21-9-1-2-10-22(21)35-23;/h1-10,23H,11-17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKUAWFAPUMXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5COC6=CC=CC=C6O5.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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